2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one
Description
2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound featuring a benzodioxole moiety linked to an ethanone scaffold. The azetidine (four-membered nitrogen-containing ring) and 4-methoxypiperidine substituents distinguish it from simpler cathinone derivatives. The compound’s synthesis and crystallographic refinement likely employ tools like SHELXL for structural validation .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-22-15-4-6-19(7-5-15)14-10-20(11-14)18(21)9-13-2-3-16-17(8-13)24-12-23-16/h2-3,8,14-15H,4-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXAZDIQJBSHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Antinociceptive Effects : The compound has shown promise in reducing pain responses in animal models, indicating potential applications in pain management.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Interactions : The presence of the piperidine group suggests interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Inhibition of Enzymes : Potential inhibition of monoamine oxidase (MAO) could contribute to its antidepressant effects by increasing levels of monoamines in the brain.
Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an increase in locomotor activity and potential antidepressant properties.
Study 2: Antinociceptive Activity
In a formalin-induced pain model, the compound significantly reduced pain scores at various dosages, indicating its effectiveness as an analgesic agent. The study highlighted its potential utility in managing acute and chronic pain conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | [Study 1] |
| Antinociceptive | Significant pain reduction in formalin test | [Study 2] |
| Neuroprotective | Protection against oxidative stress | Ongoing research |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous compounds; exact data unavailable in provided evidence.
Pharmacological and Functional Differences
Benzodioxol Derivatives with Ethylamino Chains
Compounds like N-ethylnorpentylone (ephylone) and ethylone share the benzodioxol-ethylamino core but lack the azetidine-piperidine motif. These analogs are well-documented as psychoactive substances, acting as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) with stimulant effects .
Piperidine/Piperazine-Containing Analogs
The compound 2-(2H-1,3-benzodioxol-5-ylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one () replaces the azetidine with a methylpiperazine group. Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics) due to their affinity for dopaminergic and serotonergic receptors. However, the azetidine in the target compound introduces ring strain, which could reduce conformational flexibility and increase binding specificity .
Cathinone vs. Non-Cathinone Scaffolds
While most benzodioxol derivatives (e.g., ephylone) are β-keto-amphetamines (cathinones), the target compound lacks the α-alkylamino group critical for classical cathinone activity.
Research Findings and Data Gaps
- Structural Insights : The azetidine ring’s puckering (ring strain) and the 4-methoxypiperidine’s electronic effects could be studied using Cremer-Pople coordinates or SHELXL refinement .
- Pharmacological Data: No direct activity data exist for the target compound. In silico modeling is recommended to predict binding affinities for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
